4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)-

Lipophilicity Drug Design Physicochemical Profiling

4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- (CAS 77161-23-0) is a fully substituted quinazolin-4(3H)-one featuring a unique combination of 6,8-dibromo electron-withdrawing groups, a basic piperidin-1-ylmethyl side chain at C-2, and an ortho-tolyl substituent at N-3. This scaffold has a molecular weight of 491.2 g/mol, a computed XLogP3-AA of 5.1, zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C21H21Br2N3O
Molecular Weight 491.2 g/mol
CAS No. 77161-23-0
Cat. No. B13759948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)-
CAS77161-23-0
Molecular FormulaC21H21Br2N3O
Molecular Weight491.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CN4CCCCC4
InChIInChI=1S/C21H21Br2N3O/c1-14-7-3-4-8-18(14)26-19(13-25-9-5-2-6-10-25)24-20-16(21(26)27)11-15(22)12-17(20)23/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3
InChIKeyVXVXMIZQRGGBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 6,8-Dibromo-3-(2-methylphenyl)-2-(piperidin-1-ylmethyl)quinazolin-4-one (CAS 77161-23-0) Matters for Targeted Quinazolinone Procurement


4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- (CAS 77161-23-0) is a fully substituted quinazolin-4(3H)-one featuring a unique combination of 6,8-dibromo electron-withdrawing groups, a basic piperidin-1-ylmethyl side chain at C-2, and an ortho-tolyl substituent at N-3. This scaffold has a molecular weight of 491.2 g/mol, a computed XLogP3-AA of 5.1, zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds [1]. These features place it within the class of 6,8-dibromo-4(3H)-quinazolinones, which have been investigated for anticancer, anti-inflammatory, and enzyme inhibitory activities [2][3]. The compound’s structural uniqueness—particularly the basic piperidine moiety—provides opportunities for differential target engagement and physicochemical tuning not available with commoner quinazolinone analogs.

The Substitution Trap: Why Closely Related 6,8-Dibromoquinazolinones Cannot Substitute CAS 77161-23-0 Without Risk


The quinazolin-4(3H)-one core is a privileged scaffold, but small changes at the C-2 and N-3 positions radically alter biological profiles. For instance, the 2-piperidin-1-ylmethyl substituent of CAS 77161-23-0 introduces a tertiary amine with distinct basicity (pKa ~8.5–10.5 for piperidine analogs) that morpholine, simple alkyl, or phenyl groups cannot replicate, affecting solubility, permeability, and target engagement [1]. The N-3 ortho-tolyl group imposes a dihedral twist (~112° between the quinazolinone and aryl planes in analogous structures), which is exquisitely sensitive to substituent changes [1]. Furthermore, the 6,8-dibromo pattern is essential for anticancer potency in related analogs; removal or relocation of bromine drastically reduces cytotoxicity against MCF-7 cells, with IC50 values shifting by orders of magnitude [2]. Generic substitution with an uncharacterized analog therefore risks losing these precisely tuned physicochemical and pharmacodynamic properties, invalidating structure–activity relationships and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 6,8-Dibromo-3-(2-methylphenyl)-2-(piperidin-1-ylmethyl)quinazolin-4-one (CAS 77161-23-0)


Lipophilicity Shift vs. Morpholine Analog Enables Better Membrane Partitioning Predictions

CAS 77161-23-0 exhibits a computed XLogP3-AA of 5.1, markedly higher than the 4.2 predicted for its closest morpholine analog (6,8-dibromo-3-(2-methylphenyl)-2-(morpholin-4-ylmethyl)quinazolin-4-one) using the same algorithm [1][2]. The 0.9 log unit difference reflects replacement of the piperidine ring (logP contribution ~1.5) with a morpholine ring (logP contribution ~0.6) and implies approximately 8-fold greater partitioning into lipid phases for the piperidine compound [3].

Lipophilicity Drug Design Physicochemical Profiling

Hydrogen Bond Donor Count of Zero Reduces Metabolic Conjugation Risk

The target compound possesses 0 hydrogen bond donors (HBD), in contrast to many 6,8-dibromo-4(3H)-quinazolinone analogs that retain an unsubstituted N-3 position (1 HBD) or incorporate hydroxyl/amino side chains (≥1 HBD) [1]. For example, 6,8-dibromo-2-ethyl-3-(2-((1-methylethyl)amino)ethyl)quinazolin-4-one (CAS 77301-03-2) contains a secondary amine side chain contributing 2 HBDs . A zero HBD count is associated with reduced phase II glucuronidation and sulfation, potentially extending metabolic half-life and simplifying metabolite identification in preclinical studies [2].

Metabolic Stability ADME Drug Design

Basic Piperidine Center Enables pH-Dependent Solubility and Targeted Salt Formation

The piperidin-1-ylmethyl substituent introduces a basic nitrogen with an estimated pKa of 8.7–9.5, enabling protonation at physiologically relevant pH (e.g., pH 1–2 in stomach, pH 5–6 in early endosomes) to enhance aqueous solubility . The morpholine analog (pKa ~6.8–7.1) is largely neutral at intestinal pH, resulting in lower solubility in the gastrointestinal environment [1]. Calculated solubility indices for analogous quinazolinones suggest that piperidine-containing derivatives achieve >50 µg/mL at pH 2.0, whereas morpholine counterparts remain <10 µg/mL under identical conditions [2].

Solubility Formulation Salt Screening

6,8-Dibromo Substitution Maintains Anticancer Potency Window Observed Across Analog Series

In a systematic study of 6,8-dibromo-4(3H)quinazolinone derivatives, compounds bearing the 6,8-dibromo pattern achieved IC50 values as low as 1.7 µg/mL against MCF-7 breast carcinoma cells, outperforming the standard doxorubicin [1][2]. The specific contribution of the 6,8-dibromo substitution was demonstrated by comparison with 6-bromo-only or non-brominated analogs in the same series, which showed >10-fold loss of potency (IC50 > 50 µg/mL) [2]. Although CAS 77161-23-0 was not tested directly in this publication, its 6,8-dibromo-2-(piperidin-1-ylmethyl) scaffold places it within the high-potency structural cluster identified by the Ahmed et al. SAR study [2].

Anticancer Cytotoxicity MCF-7

Procurement-Driven Application Scenarios for 6,8-Dibromo-3-(2-methylphenyl)-2-(piperidin-1-ylmethyl)quinazolin-4-one (CAS 77161-23-0)


Lipophilic Probe for Membrane-Associated Target Engagement

With a computed XLogP3-AA of 5.1 and zero hydrogen bond donors, CAS 77161-23-0 is specifically suited for assays requiring high membrane partitioning, such as studying G protein-coupled receptor (GPCR) binding in lipid-rich environments or investigating intracellular targets within the endoplasmic reticulum [1]. The piperidine moiety further allows radiolabeling or fluorescent tagging on the basic nitrogen for in-cellulo localization studies [2].

Orally Bioavailable Lead Optimization Starting Point

The combination of moderate molecular weight (491.2 Da), optimal lipophilicity (XLogP 5.1), zero hydrogen bond donors, and a pH-responsive basic center makes CAS 77161-23-0 a compelling starting scaffold for oral drug discovery programs targeting indications where the 6,8-dibromoquinazolinone class has demonstrated preclinical efficacy, such as breast cancer [3]. The piperidine moiety provides a handle for salt formation and dissolution improvement under gastric conditions, as predicted by the 5-fold solubility advantage over the morpholine analog at pH 2.0 [4].

Negative Control for mPGES-1 and Kinase Profiling Panels

Although structurally related to quinazolinone inhibitors of mPGES-1 and various kinases, the specific substitution pattern of CAS 77161-23-0—particularly the bulky N-3 ortho-tolyl group—may render it inactive or weakly active at these targets, potentially serving as a selectivity control [5]. Its distinct ComboScore profile can help benchmarking compound libraries in selectivity and off-target screening cascades.

Metabolic Stability Comparator in Dibromoquinazolinone Series

The absence of hydrogen bond donors (HBD = 0) distinguishes CAS 77161-23-0 from analogs carrying hydroxyl, amino, or unsubstituted N-3 groups [1]. In vitro microsomal or hepatocyte stability assays comparing this compound with HBD-containing analogs (e.g., those with unsubstituted N-3 or aminoalkyl side chains) can directly quantify the metabolic protection afforded by full N- and O-substitution, informing medicinal chemistry strategy for reducing clearance [2].

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.